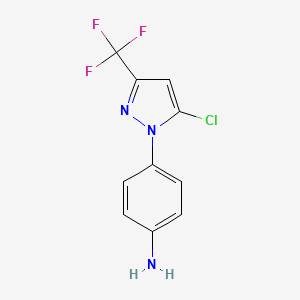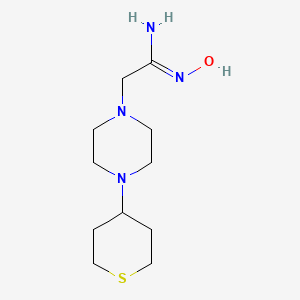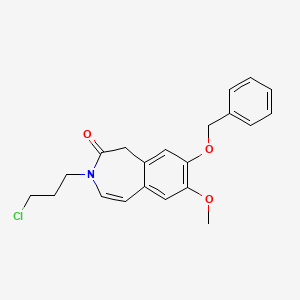
Erdosteine Sulfoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erdosteine Sulfoxide is a derivative of Erdosteine, a mucolytic agent primarily used to treat respiratory conditions characterized by excessive mucus production, such as chronic obstructive pulmonary disease (COPD) and chronic bronchitis . This compound is known for its antioxidant and anti-inflammatory properties, which contribute to its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions
Erdosteine Sulfoxide can be synthesized through the oxidation of Erdosteine. The process involves the use of oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions . The reaction typically takes place in an aqueous medium at a temperature range of 20-30°C, with the pH maintained between 6 and 8 to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
化学反应分析
Types of Reactions
Erdosteine Sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound into other sulfoxide derivatives.
Reduction: Reduction reactions can revert this compound back to Erdosteine.
Substitution: Substitution reactions can occur at the sulfoxide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, methanol, ethanol.
Conditions: Temperature range of 20-30°C, pH between 6 and 8.
Major Products Formed
Oxidation: Further oxidized sulfoxide derivatives.
Reduction: Erdosteine.
Substitution: Various sulfoxide derivatives depending on the substituent introduced.
科学研究应用
Erdosteine Sulfoxide has a wide range of scientific research applications, including:
作用机制
Erdosteine Sulfoxide exerts its effects through several mechanisms:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS), reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Mucolytic Activity: This compound breaks down mucus, reducing its viscosity and facilitating its clearance from the respiratory tract.
相似化合物的比较
Similar Compounds
Carbocysteine: Another mucolytic agent with antioxidant properties.
N-acetylcysteine: A well-known mucolytic and antioxidant agent used in respiratory conditions.
Ambroxol: A mucolytic agent with additional anti-inflammatory properties.
Uniqueness
Erdosteine Sulfoxide stands out due to its dual antioxidant and anti-inflammatory activities, which enhance its therapeutic potential. Unlike some similar compounds, it also exhibits a synergistic effect when used in combination with antibiotics, improving their efficacy .
属性
分子式 |
C8H11NO5S2 |
|---|---|
分子量 |
265.3 g/mol |
IUPAC 名称 |
2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfinylacetic acid |
InChI |
InChI=1S/C8H11NO5S2/c10-6(3-16(14)4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12) |
InChI 键 |
HLAPTZOVAPASJM-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=O)C1NC(=O)CS(=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


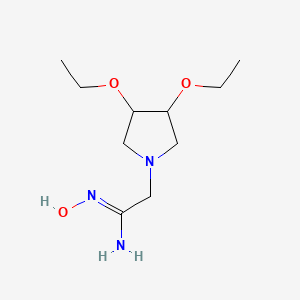
![3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile](/img/structure/B13427277.png)
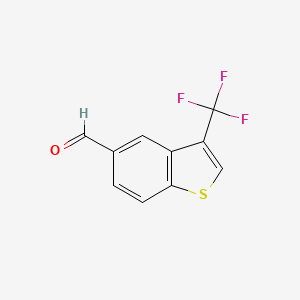
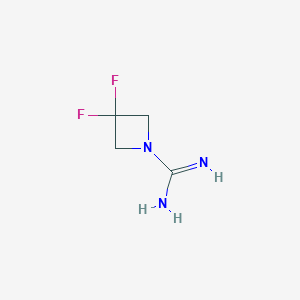
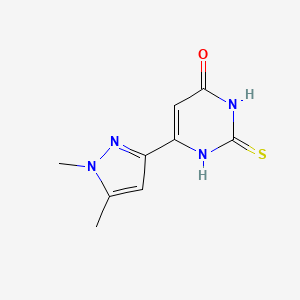
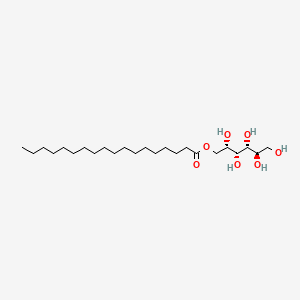
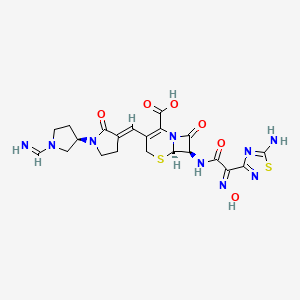
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)
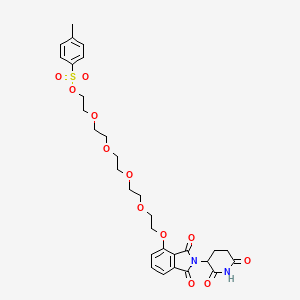
![2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)
